N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Description
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole ring system with a methyl substituent on the pyrazole nitrogen (N1) and an amine group at position 2. Derivatives of this core structure have been explored as kinase inhibitors, ligands for metal-organic frameworks (MOFs), and intermediates in organic synthesis .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-8-7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H2,8,9,10) |
InChI Key |
VTMUKWNJAGVOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC2=C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Introduction of the amine group at the 3-position of the pyrazole ring is often carried out via nucleophilic substitution or reductive amination.
- Reagents: Ammonia or primary amines under catalytic conditions.
- Solvents: Ethanol or dichloromethane.
- Catalysts: Triethylamine or other organic bases to facilitate amination.
- Temperature: 0–25°C to maintain selectivity and reduce side reactions.
- Purification: Chromatography or recrystallization from ethyl acetate/petroleum ether.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclopentane-pyrazole ring formation | Cyclopentanone + hydrazine derivative; triethylamine catalyst | Ethanol or ethyl acetate | 50–80°C | 2–4 h | 80–90 | Stirring under inert atmosphere recommended |
| N-Methylation | Methyl iodide or dimethyl sulfate; K2CO3 base | DMF or acetone | RT to 40°C | 1–3 h | 85–95 | Controlled addition to avoid over-alkylation |
| Amination at 3-position | Ammonia or primary amine; triethylamine base | Ethanol or DCM | 0–25°C | 2 h | 80–90 | Purification by recrystallization or chromatography |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight (~168.25 g/mol).
- Melting Point: Typically around 150–155°C for purified samples.
- Chromatography: HPLC or TLC used to assess purity (>99% achievable).
Insights from Literature and Patents
- Triethylamine is frequently used both as a base and catalyst in the preparation steps, especially in amination and methylation reactions.
- Ethyl acetate and dichloromethane are preferred solvents for their ability to dissolve intermediates and facilitate reactions at mild temperatures.
- Microwave-assisted protocols have been explored to optimize reaction times and yields in related pyrazole derivatives, suggesting potential for this compound's synthesis optimization.
- Purification by recrystallization from ethyl acetate/petroleum ether mixtures provides high purity white solids suitable for further applications.
Summary Table of Preparation Method Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting materials | Cyclopentanone, hydrazine derivatives | Commercially available |
| Catalysts | Triethylamine, K2CO3 | 1–2 equivalents |
| Methylating agents | Methyl iodide, dimethyl sulfate | 1.1 equivalents |
| Solvents | Ethanol, ethyl acetate, DCM, DMF | Anhydrous preferred |
| Temperature | 0–80°C | Step-dependent |
| Reaction time | 1–4 hours | Optimized per step |
| Purification methods | Chromatography, recrystallization | Ethyl acetate/petroleum ether |
| Yield | Overall yield | 80–95% per step |
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit high structural similarity to N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, as determined by computational similarity analysis (Table 1):
Table 1: Structural Analogues and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine | 55440-17-0 | 0.98 | Seven-membered cycloheptane ring |
| 3-Amino-4,5,6,7-tetrahydro-1H-indazole | 41832-27-3 | 0.97 | Benzene-fused indazole core |
| 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | 508229-66-1 | 0.95 | Methyl substituent at C6 instead of N1 |
| 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | 508229-68-3 | 0.97 | 4-Fluorophenyl substituent at N1 |
Key Observations :
- Substituent Position : The placement of methyl groups (e.g., at C6 in 508229-66-1 vs. N1 in the target compound) significantly impacts electronic distribution and steric interactions, as confirmed by ROESY NMR correlations in 1,3-dimethyl derivatives .
Challenges
- Regioselectivity : Alkylation of pyrazole amines often produces mixtures; for example, 1,3-dimethyl derivatives require chromatographic separation to isolate the desired regioisomer .
- Thermal Stability: MOF ligands like Fe(cta)₂ (1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate) decompose at ~670 K, slightly higher than non-cyclopenta analogues (613 K), suggesting fused cyclopentane rings enhance stability .
Thermal and Solubility Properties
- This compound: Limited thermal data are available, but its tert-butyl-tosyl derivative () exhibits IR stretches at 3410 cm⁻¹ (N–H) and 1160 cm⁻¹ (S=O), with moderate solubility in chlorinated solvents .
- Fluorophenyl Derivatives : 1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride shows enhanced solubility in polar solvents due to ionic character, making it suitable for pharmaceutical formulations .
Biological Activity
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 1260761-03-2
Research indicates that this compound interacts with specific molecular targets. It may inhibit enzymes or receptors involved in various cellular processes, particularly those related to signal transduction pathways that regulate cell growth and apoptosis. This compound's unique structure allows it to modulate these pathways effectively .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory and analgesic properties of this compound. In a comparative study with standard anti-inflammatory drugs, this compound exhibited significant inhibition rates:
| Compound | % Inhibition | Standard Drug Comparison |
|---|---|---|
| This compound | 69.56% | More potent than indomethacin (66.24%) |
| Indomethacin | 66.24% | Reference standard |
These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Its minimum inhibitory concentrations (MIC) were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These results indicate that this compound possesses significant antibacterial properties and could be considered for further development as an antimicrobial agent .
In Silico Studies
In silico studies have been conducted to predict the biological activity of this compound using various cheminformatics tools. These studies calculated bioactivity scores and assessed molecular properties that correlate with observed biological activities. The predictions showed a strong correlation with experimental results, indicating the compound's potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding modes of this compound with target enzymes such as α-glucosidase and α-amylase. The docking studies revealed favorable interactions that support its role in inhibiting these enzymes effectively .
Q & A
Q. What are the recommended synthetic routes for N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving cyclocondensation of substituted cyclopentane derivatives with hydrazine analogs, followed by N-methylation. For example, describes a similar protocol using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours. Yield optimization can be achieved by:
- Using excess methylating agents (e.g., methyl iodide) during the final step.
- Purifying intermediates via column chromatography (e.g., ethyl acetate/hexane gradients).
- Monitoring reaction progress with thin-layer chromatography (TLC) to minimize side products.
- Adjusting reaction temperature and solvent polarity to enhance regioselectivity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and methyl group substitution (e.g., methyl protons appear at δ ~2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 152.1 for CHN) .
- Infrared (IR) Spectroscopy : Identifies amine N–H stretches (~3300 cm) and cyclopentane C–H vibrations (2800–3000 cm) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~670 K for related triazolate MOF ligands) .
Advanced Research Questions
Q. How does the incorporation of this compound into metal-organic frameworks (MOFs) influence their mechanical and thermal properties?
- Methodological Answer : This ligand’s rigid cyclopentane backbone and nitrogen-rich coordination sites enhance MOF stability. and highlight Fe(II)-MOFs synthesized with similar ligands (e.g., Fe(cta)) showing:
- High-Spin State : Stabilizes structural integrity under pressure, critical for barocaloric applications.
- Thermal Resistance : TGA shows decomposition onset at ~670 K, superior to non-methylated analogs (~613 K) due to reduced void space and stronger Fe–N bonds .
- Pressure Response : High-pressure X-ray diffraction (HPPXRD) reveals compressibility (bulk modulus B ≈ 10 GPa), influenced by linker rigidity .
Q. What methodological approaches are used to assess the potential pharmacological activity of this compound derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : describes ATP-competitive inhibition using analogs like 3-aminopyrrolo[3,4-c]pyrazole derivatives. Protocols include:
- Fluorescence polarization assays to measure IC values.
- Molecular docking to predict binding affinity for targets like PKCα/β.
- Structure-Activity Relationship (SAR) Studies : Modifying the methyl group or cyclopentane substituents alters lipophilicity and bioavailability. For example, trifluoromethyl analogs () enhance metabolic stability .
Q. How can researchers resolve contradictions in thermal stability data observed across studies involving cyclopenta[c]pyrazol-3-amine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Sample Purity : Residual solvents (e.g., DMF) lower decomposition temperatures. recommends vacuum drying at 280°C to remove solvents.
- Crystallinity : Amorphous phases degrade faster; use powder XRD to confirm crystallinity.
- Experimental Conditions : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N vs. air) .
Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?
- Storage : Keep in airtight containers at –20°C, away from ignition sources.
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) before disposal.
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
